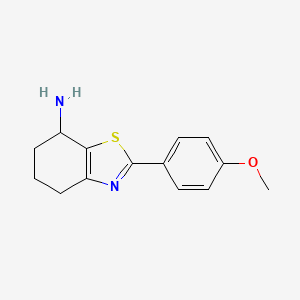

2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS/c1-17-10-7-5-9(6-8-10)14-16-12-4-2-3-11(15)13(12)18-14/h5-8,11H,2-4,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLWOIPRIEFHMTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=C(S2)C(CCC3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₄H₁₆N₂OS

- Molecular Weight : 260.36 g/mol

- IUPAC Name : this compound

- PubChem CID : 50989251

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including anti-inflammatory, anticancer, and antimicrobial properties.

Anti-inflammatory Activity

Studies have shown that compounds with similar structures can selectively inhibit cyclooxygenase (COX) enzymes. For example, some derivatives have demonstrated a preference for COX-2 inhibition over COX-1, suggesting potential use in treating inflammatory conditions while minimizing gastrointestinal side effects associated with non-selective COX inhibitors .

Anticancer Properties

Recent research has highlighted the anticancer potential of benzothiazole derivatives. In vitro studies have reported that compounds related to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| FaDu (head and neck cancer) | 1.73 | Induction of apoptosis and autophagy |

| MCF-7 (breast cancer) | Not specified | G2/M phase cell cycle arrest |

These findings suggest that the compound may act as a dual inhibitor of topoisomerases I and II .

Antimicrobial Activity

The antimicrobial activity of related compounds has also been documented. For example:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate |

| Bacillus subtilis | Effective |

These compounds have shown broad-spectrum antibacterial effects and may inhibit bacterial DNA gyrase .

Case Studies

- Cytotoxicity in Cancer Cells : A study demonstrated that the compound induced significant cytotoxicity in FaDu cells through mechanisms involving apoptosis markers such as cleaved caspase-3 and LC3A/B levels .

- Antimicrobial Efficacy : Another study indicated that similar benzothiazole derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives. Specifically, 2-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine has shown promising results in inhibiting various tumor cell lines. For instance:

- Mechanism of Action : The compound acts by interfering with cellular processes essential for tumor growth. It may induce apoptosis in cancer cells through the modulation of specific signaling pathways.

- Case Study : A study demonstrated that derivatives of benzothiazole exhibited significant cytotoxicity against human-derived breast and colon cancer cell lines. The mechanism involved the activation of metabolic pathways leading to the generation of reactive oxygen species (ROS), which are detrimental to cancer cell survival .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Benzothiazole derivatives have been noted for their effectiveness against various bacterial strains.

- Study Findings : Research indicated that certain benzothiazole compounds exhibited bactericidal activity against both Gram-positive and Gram-negative bacteria. The presence of the methoxy group in this compound enhances its lipophilicity and facilitates better membrane penetration .

Enzyme Inhibition

Benzothiazole compounds have been studied for their role as enzyme inhibitors:

- Example : The inhibition of cytochrome P450 enzymes has been observed with certain benzothiazole derivatives. This inhibition can lead to altered metabolism of drugs and potential therapeutic benefits in drug-resistant conditions .

Neuroprotective Effects

There is emerging evidence suggesting that benzothiazole derivatives possess neuroprotective properties:

- Mechanism : These compounds may protect neuronal cells from oxidative stress and apoptosis through antioxidant mechanisms.

Data Table: Summary of Applications

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Key Compounds :

*Calculated based on molecular formula differences.

Key Observations :

Electronic Effects: The methoxy group (4-OCH₃) in the target compound is electron-donating, enhancing aromatic ring electron density, which may influence solubility and receptor binding.

Biological Implications :

- The amine group at position 7 in the target compound enables hydrogen bonding, a critical feature for interactions with biological targets (e.g., enzymes or receptors).

- The ketone analog (CAS 17583-16-3) lacks this amine, which may reduce binding affinity but increase stability under acidic conditions .

Modifications to the Benzothiazole Core

Examples :

- 5,5,7-Trimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine: Contains methyl groups on the cyclohexene ring instead of an amine at position 7.

- Indole-fused derivatives : Compounds like N-((5-substituted-2-phenyl-1H-indol-3-yl)methylene)-4,5,6,7-tetrahydro-5,7-dimethylbenzo[d]thiazole-2-amine () incorporate indole moieties, expanding π-π stacking interactions for improved receptor targeting .

Pharmacological Potential

- Anti-platelet Activity: Tetrahydrothienopyridine derivatives (e.g., compound C1 in ) with structural similarities to benzothiazoles exhibit potent antiplatelet effects, suggesting the target compound’s amine group could mimic these interactions .

- Antimicrobial Applications: Benzothiazole-thiazolidinone hybrids () demonstrate antimicrobial activity, highlighting the scaffold’s versatility .

Vorbereitungsmethoden

Cyclization via Condensation of 2-Aminothiophenol and 4-Methoxybenzaldehyde

- Procedure : 2-Aminothiophenol is reacted with 4-methoxybenzaldehyde in an acidic medium (commonly hydrochloric acid or acetic acid) to facilitate condensation and cyclization.

- Reaction conditions : Mild heating (typically 60–100 °C) for several hours under reflux.

- Mechanism : The amino group forms an imine with the aldehyde, and the thiol group attacks the imine carbon, resulting in ring closure to form the benzothiazole scaffold.

- Outcome : Formation of 2-(4-methoxyphenyl)benzothiazole intermediate.

Tetrahydro Ring Formation

- Hydrogenation step : The benzothiazole intermediate undergoes catalytic hydrogenation (e.g., using Pd/C catalyst under H2 atmosphere) to partially saturate the benzothiazole ring at positions 4,5,6,7, yielding the tetrahydro derivative.

- Alternative approach : Starting from tetrahydro-2-aminothiophenol analogs or employing synthetic routes involving cyclization of saturated precursors.

Introduction of the 7-Amino Group

- The 7-amine substituent can be introduced by selective amination strategies on the tetrahydrobenzothiazole ring or by using appropriately substituted aminothiophenol precursors bearing an amino group at the 7-position before cyclization.

Synthetic Routes Summary Table

| Step | Reactants/Intermediates | Conditions | Description | Outcome/Product |

|---|---|---|---|---|

| 1 | 2-Aminothiophenol + 4-Methoxybenzaldehyde | Acidic medium, reflux 60–100 °C | Condensation and cyclization | 2-(4-Methoxyphenyl)benzothiazole |

| 2 | Benzothiazole intermediate | Catalytic hydrogenation (Pd/C, H2) | Partial saturation of benzothiazole ring | 2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole |

| 3 | Tetrahydrobenzothiazole intermediate | Amination reactions or use of amino-substituted precursors | Introduction of 7-amino group | Target compound: this compound |

Research Findings and Optimization

- Catalysts and solvents : Acid catalysts such as hydrochloric acid or acetic acid are commonly used to promote cyclization. Solvents like ethanol or methanol are preferred for solubility and ease of handling.

- Temperature and reaction time : Optimal yields are obtained at moderate reflux temperatures for 4–8 hours.

- Hydrogenation conditions : Use of Pd/C catalyst under 1–3 atm hydrogen pressure at room temperature to 50 °C for selective partial saturation.

- Green chemistry considerations : Recent studies emphasize solvent-free conditions or microwave-assisted synthesis to reduce reaction times and improve yields.

- Yield and purity : Reported yields for similar benzothiazole derivatives range from 60% to 85%, with purity confirmed by chromatographic and spectroscopic methods.

Comparative Analysis with Related Compounds

| Compound | Substituent Position | Preparation Highlights | Biological Relevance |

|---|---|---|---|

| 7-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | 7-Phenyl | Cyclization of 2-aminothiophenol with phenylacetaldehyde | Used as a scaffold for antimicrobial agents |

| This compound | 2-(4-Methoxyphenyl), 7-Amino | Cyclization with 4-methoxybenzaldehyde + hydrogenation + amination | Potential bioactive agent with improved binding affinity due to methoxy group |

Notes on Analytical Characterization

- Spectroscopic methods : Confirmation of structure is routinely performed using NMR (1H, 13C), IR spectroscopy, and mass spectrometry.

- Chromatography : Purity is assessed by HPLC or TLC.

- X-ray crystallography : Occasionally used for definitive structural confirmation.

Q & A

Basic: What synthetic routes are commonly used to prepare 2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine?

Answer:

The compound can be synthesized via a multi-step condensation and cyclization strategy. A general procedure involves:

- Step 1: Preparation of the tetrahydrobenzothiazole core by reacting cyclohexanone derivatives with sulfur-containing reagents (e.g., thiourea or Lawesson’s reagent) under acidic conditions to form the thiazole ring .

- Step 2: Introduction of the 4-methoxyphenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. For example, triazine intermediates (as seen in triazine-based syntheses) can be functionalized with 4-methoxyphenol under basic conditions .

- Step 3: Purification via column chromatography (e.g., 5% methanol/dichloromethane) or recrystallization (ethanol/hexane) to isolate the final product .

Key Considerations: Monitor reaction progress using TLC (hexane/EtOH systems) and optimize stoichiometry to avoid side products like over-substituted triazines .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Answer:

- 1H/13C NMR: Identify proton environments (e.g., methoxy singlet at δ ~3.8 ppm, aromatic protons at δ 6.8–7.5 ppm) and confirm the tetrahydrobenzothiazole core (δ 1.5–2.5 ppm for cyclohexane protons) .

- IR Spectroscopy: Detect characteristic bands for C=N (1630–1650 cm⁻¹) and NH/OH (3200–3400 cm⁻¹) .

- UV-Vis: Assess conjugation via absorbance in the 250–300 nm range (π→π* transitions in aromatic systems) .

- Elemental Analysis: Verify purity (>95%) and stoichiometry .

Advanced Tip: Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in the cyclohexane region .

Advanced: How can low yields in the condensation step be mitigated?

Answer:

Low yields often arise from incomplete cyclization or competing side reactions. Solutions include:

- Catalyst Optimization: Use acetic acid as a catalyst in ethanol reflux (e.g., 7 hours for Schiff base formation) to enhance imine condensation efficiency .

- Temperature Control: Maintain reflux conditions (70–80°C) to favor cyclization over decomposition .

- Workup Adjustments: Neutralize reaction mixtures with NaOH (pH >7) post-reaction to precipitate products and reduce losses during extraction .

Data-Driven Example: In related benzothiazole syntheses, extending reaction time from 5 to 7 hours improved yields by 15–20% .

Advanced: How to resolve spectral data contradictions suggesting structural isomerism?

Answer:

Contradictions (e.g., unexpected splitting in NMR or IR band shifts) may indicate isomerism or tautomerism. Steps to resolve:

- X-ray Crystallography: Definitive confirmation of solid-state structure .

- Variable Temperature NMR: Detect dynamic processes (e.g., ring inversion in tetrahydrobenzothiazole) by observing signal coalescence at elevated temperatures .

- Computational Modeling: Compare experimental IR/NMR with DFT-calculated spectra for possible isomers .

Case Study: Spiro compound studies resolved ambiguous NOE correlations by analyzing coupling constants in the cyclohexane ring .

Advanced: What strategies optimize the introduction of the 4-methoxyphenyl group?

Answer:

- Coupling Conditions: Use Pd-catalyzed cross-coupling (e.g., Suzuki with 4-methoxyphenylboronic acid) for regioselectivity .

- Triazine-Based Methods: React 2,4,6-trichlorotriazine with 4-methoxyphenol (1:1 stoichiometry) at 45°C to minimize di-/tri-substitution .

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of phenolic oxygen .

Yield Benchmark: Triazine derivatives with 4-methoxyphenoxy groups achieved >80% purity after column chromatography .

Advanced: How to design derivative studies for structure-activity relationships (SAR)?

Answer:

- Variable Substituents: Replace 4-methoxyphenyl with electron-withdrawing (e.g., -CN) or donating (-OH) groups to assess electronic effects on bioactivity .

- Core Modifications: Synthesize analogs with saturated vs. unsaturated benzothiazole rings to study conformational flexibility .

- Biological Assays: Pair synthetic derivatives with enzyme inhibition or cytotoxicity screens (e.g., antimicrobial activity in thiazole derivatives) .

Example: Schiff base analogs of tetrahydrobenzothiazole showed enhanced activity when methoxy groups were replaced with halogens .

Advanced: How to address challenges in purifying polar intermediates?

Answer:

- Gradient Chromatography: Use stepwise increases in methanol (2% → 10%) in dichloromethane to separate polar byproducts .

- Acid-Base Extraction: Leverage amine solubility in acidic aqueous phases (e.g., 1M HCl) to isolate intermediates .

- Recrystallization: Optimize solvent pairs (ethanol/water or hexane/ethyl acetate) based on solubility differences .

Case Study: Flash chromatography (5% methanol/DCM) resolved a 10% impurity in a benzimidazole derivative .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.